(2E)-but-2-ene-1,2,3-tricarboxylate
Description
Fundamental Molecular Structure
The (2E)-but-2-ene-1,2,3-tricarboxylate molecule exhibits a distinctive structural architecture characterized by a four-carbon backbone containing a double bond in the E (trans) configuration between the second and third carbon atoms. The tricarboxylate anion form represents the predominant species at physiological pH conditions, specifically pH 7.3, where all three carboxylic acid groups exist in their deprotonated state. The molecular formula C₇H₅O₆⁻³ reflects the presence of three negatively charged carboxylate groups, giving the molecule an overall charge of negative three.
The systematic IUPAC nomenclature follows established conventions for naming geometric isomers of substituted alkenes with multiple functional groups. The designation "(2E)" specifically indicates the trans configuration of the double bond between carbon atoms 2 and 3, where the higher priority substituents on each carbon are positioned on opposite sides of the double bond plane. This geometric arrangement contrasts sharply with the corresponding (2Z) isomer, where the same substituents would be positioned on the same side of the double bond.
Chemical Identification and Registry Information
The compound maintains specific registry numbers and database identifiers that facilitate its recognition across scientific literature and chemical databases. The tricarboxylate anion form carries the PubChem Compound Identifier (CID) 25244861, while the corresponding parent acid form (2E)-but-2-ene-1,2,3-tricarboxylic acid is registered under CID 5799461. The ChEBI identifier CHEBI:58915 provides standardized chemical entity recognition within biochemical databases.
Multiple synonymous names reflect the compound's relationship to naturally occurring metabolites and its position within biochemical nomenclature systems. The terms "trans-2-methylaconitate" and "2-methyl-trans-aconitate" emphasize its structural similarity to aconitic acid derivatives found in metabolic pathways. The designation "2-methylaconitate" represents a simplified nomenclature that encompasses both geometric isomers, though context typically clarifies the specific stereochemical form under discussion.
Properties
Molecular Formula |
C7H5O6-3 |
|---|---|
Molecular Weight |
185.11 g/mol |
IUPAC Name |
(E)-but-2-ene-1,2,3-tricarboxylate |
InChI |
InChI=1S/C7H8O6/c1-3(6(10)11)4(7(12)13)2-5(8)9/h2H2,1H3,(H,8,9)(H,10,11)(H,12,13)/p-3/b4-3+ |
InChI Key |
NUZLRKBHOBPTQV-ONEGZZNKSA-K |
Isomeric SMILES |
C/C(=C(/CC(=O)[O-])\C(=O)[O-])/C(=O)[O-] |
Canonical SMILES |
CC(=C(CC(=O)[O-])C(=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Notes and Discrepancies
- Existing data focus on the Z-isomer, which dominates biological systems.
- THT and TT demonstrate how structural modifications (e.g., esterification, branching) expand tricarboxylate utility beyond metabolism into materials science .
Preparation Methods
Synthetic Pathways for (2E)-But-2-ene-1,2,3-tricarboxylate
Deprotonation of (2E)-But-2-ene-1,2,3-tricarboxylic Acid
The most direct method involves deprotonation of the parent acid using a strong base. The acid (PubChem CID: 5799461) features three carboxylic acid groups, with pKa values typically ranging between 2–5 for α,β-unsaturated carboxylic acids. Deprotonation is achieved via:
Reagents :
- Cesium carbonate (Cs₂CO₃) : A 2.0 molar equivalent in dimethyl sulfoxide (DMSO) quantitatively deprotonates the acid at room temperature.
- Aqueous potassium hydroxide (KOH) : 5 M KOH in DMSO facilitates rapid deprotonation within 30 minutes.
Mechanism :
The base abstracts protons sequentially from the carboxylic acid groups, forming the tricarboxylate anion. Steric and electronic effects from the α,β-unsaturated system favor selective deprotonation at the 1- and 3-positions before the 2-position.
Cycloaddition-Based Synthesis
Cycloaddition reactions provide a versatile route to functionalized tricarboxylates. Key methods include:
[3+2] Cycloaddition of β-Ketophosphonates
β-Ketophosphonates react with azides in a cesium carbonate-mediated [3+2] cycloaddition to yield triazole intermediates, which are hydrolyzed to tricarboxylates.
Example Protocol :
- Combine β-ketophosphonate (1.0 equiv) and Cs₂CO₃ (2.0 equiv) in DMSO.
- Add aryl azide (1.2 equiv) and stir at 60°C for 6 hours.
- Hydrolyze the triazole intermediate with aqueous HCl to obtain the tricarboxylate.
Yield : 77–99% for triazole precursors, with near-quantitative hydrolysis to the final product.
Microwave-Assisted [3+2] Annulation
Allenyl esters undergo microwave-assisted annulation with imines to form cyclopentene tricarboxylates, which are oxidized to the target compound.
Conditions :
Elimination Reactions from Polycarboxylic Acid Derivatives
Elimination of water or alcohol from substituted aconitic acids generates the α,β-unsaturated system.
Example :
Heating cis-aconitic acid with sulfuric acid induces dehydration, forming (2E)-but-2-ene-1,2,3-tricarboxylic acid, followed by base treatment.
Optimization :
Mechanistic Insights and Stereochemical Control
Role of Base in Enolate Formation
The choice of base dictates enolate geometry, critical for regioselectivity:
Analytical Validation of Synthetic Products
Spectroscopic Characterization
Comparative Analysis of Preparation Methods
| Method | Reagents | Conditions | Yield | Advantages |
|---|---|---|---|---|
| Deprotonation | Cs₂CO₃, KOH | RT, DMSO | >95% | Simple, high yield |
| [3+2] Cycloaddition | β-Ketophosphonate, Cs₂CO₃, Azide | 60°C, DMSO | 77–99% | Functional group tolerance |
| Microwave Annulation | Allenyl ester, Zn(OTf)₂ | 100°C, Microwave | 64–97% | Rapid, scalable |
| Acid-Catalyzed Elimination | H₂SO₄, Heat | 120°C | 70–85% | Low-cost starting materials |
Q & A
Q. What enzymatic pathways synthesize (Z)-but-2-ene-1,2,3-tricarboxylate in microbial systems?
(Z)-but-2-ene-1,2,3-tricarboxylate is produced via two key lyase-catalyzed reactions:
- EC 4.2.1.99 (2-methylisocitrate dehydratase): Converts (2S,3R)-3-hydroxybutane-1,2,3-tricarboxylate to the (Z)-isomer via dehydration. This enzyme is specific to fungal systems like Yarrowia lipolytica and does not act on isocitrate .
- EC 4.2.1.79 (2-methylcitrate dehydratase): Catalyzes the dehydration of (2S,3S)-2-hydroxybutane-1,2,3-tricarboxylate to form the (Z)-isomer. Substrate specificity is strict for the (2S,3S)-configuration, with no activity on (2R,3S)-methylcitrate . Methodological Tip: Use recombinant enzyme assays with purified substrates and monitor reaction progress via HPLC or spectrophotometric methods.
Q. Which analytical techniques are optimal for detecting (Z)-but-2-ene-1,2,3-tricarboxylate in metabolomic studies?
- HPLC-MS/MS: Provides high sensitivity and specificity for low-abundance metabolites in complex matrices. Use reverse-phase columns with mobile phases optimized for carboxylate retention .
- NMR Spectroscopy: ¹H and ¹³C NMR can confirm structural identity, particularly distinguishing (Z)- and (E)-isomers through coupling constants and chemical shifts .
- Enzymatic Assays: Couple with downstream reactions (e.g., NADH-dependent assays) to quantify metabolic flux in pathway studies .
Q. What is the metabolic role of (Z)-but-2-ene-1,2,3-tricarboxylate in propanoate metabolism?
The compound is an intermediate in the methylcitrate cycle , which processes propionyl-CoA in prokaryotes and eukaryotes. It links to:
- KEGG Pathway ko00640 (Propanoate metabolism): Connects to downstream reactions producing pyruvate and succinate .
- Isomerization to 2-methylisocitrate: Requires sequential action of EC 4.2.1.79 and aconitate hydratase (EC 4.2.1.3) for chiral inversion . Experimental Design: Use ¹³C-labeled propionate to track isotopic incorporation via LC-MS flux analysis.
Q. How can (Z)-but-2-ene-1,2,3-tricarboxylate be synthesized in vitro for experimental use?
- Recombinant Enzyme Systems: Express EC 4.2.1.79 (PrpD) in E. coli, purify via affinity chromatography, and incubate with (2S,3S)-methylcitrate under buffered conditions (pH 7–8, 37°C) .
- Chemical Synthesis: Limited evidence, but potential routes include dehydration of hydroxy-tricarboxylates using acid catalysts. Validate purity via NMR and elemental analysis.
Advanced Research Questions
Q. How do substrate specificity conflicts arise among enzymes producing (Z)-but-2-ene-1,2,3-tricarboxylate, and how can they be resolved?
- Conflict Example: EC 4.2.1.79 shows activity on cis-aconitate but at reduced rates compared to its primary substrate .
- Resolution Strategies:
- Kinetic Profiling: Compare and values for competing substrates.
- Site-Directed Mutagenesis: Modify active-site residues (e.g., Asp/Glu motifs) to enhance specificity .
- Cofactor Screening: Test metal ion requirements (e.g., Mg²⁺/Fe²⁺) to optimize selectivity.
Q. What challenges occur when distinguishing (Z)-but-2-ene-1,2,3-tricarboxylate from structural isomers, and how are they addressed?
- Key Challenges: Co-elution with isomers (e.g., 1,2,4-tricarboxylates) in chromatographic methods.
- Solutions:
- Chiral Chromatography: Use columns with β-cyclodextrin phases to separate enantiomers .
- Tandem MS Fragmentation: Leverage unique fragmentation patterns (e.g., m/z 177 for decarboxylation products) .
- Isotopic Labeling: Introduce ¹³C at specific carbons to trace metabolic origins and reduce background noise .
Q. How can isotope tracing experiments elucidate the flux of (Z)-but-2-ene-1,2,3-tricarboxylate in bacterial systems?
- Experimental Design:
Feed cultures with ¹³C-propionate or ¹³C-glucose.
Extract metabolites at timed intervals and analyze via LC-MS.
Model flux using software (e.g., INCA, OpenFLUX) to quantify pathway activity .
- Key Insight: The compound’s transient accumulation indicates bottlenecks in the methylcitrate cycle under stress conditions (e.g., carbon overload).
Q. What experimental pitfalls occur in measuring enzyme kinetics for (Z)-but-2-ene-1,2,3-tricarboxylate-producing enzymes?
- Common Issues:
- Substrate instability (e.g., spontaneous dehydration of hydroxy-tricarboxylates).
- pH-dependent activity shifts (e.g., EC 4.2.1.79 loses activity below pH 6.5).
- Mitigation Strategies:
- Pre-equilibrate reaction buffers and use rapid-stop assays.
- Include stabilizing agents (e.g., glycerol for enzyme storage) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
